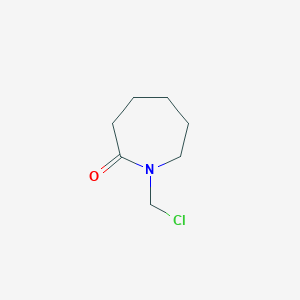
2H-Azepin-2-one, 1-(chloromethyl)hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- is a cyclic amide with a chloromethyl substituent. This compound belongs to the class of lactams, which are cyclic amides derived from amino acids. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-(chloromethyl)hexahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of ε-caprolactam with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality control of the compound.
化学反応の分析
Types of Reactions
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce oxides or hydroxylated products.
科学的研究の応用
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2H-Azepin-2-one, 1-(chloromethyl)hexahydro- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This can result in changes in cellular functions and pathways, contributing to its biological activities.
類似化合物との比較
Similar Compounds
- N-Methyl-ε-caprolactam
- Hexahydro-1-methyl-2H-azepin-2-one
- N-Methylcaprolactam
Uniqueness
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This differentiates it from other similar compounds, which may lack this functional group and, consequently, have different chemical properties and applications.
特性
CAS番号 |
57753-82-9 |
|---|---|
分子式 |
C7H12ClNO |
分子量 |
161.63 g/mol |
IUPAC名 |
1-(chloromethyl)azepan-2-one |
InChI |
InChI=1S/C7H12ClNO/c8-6-9-5-3-1-2-4-7(9)10/h1-6H2 |
InChIキー |
AYEOFPZPAQRMNT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)N(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















